Leiokinine B
Overview
Description
Leiokinine B is a 4-quinolinone alkaloid derived from Esenbeckia leiocarpa . It has a chemical formula of C15H19NO and a molecular weight of 229.320 . The IUPAC name for Leiokinine B is 1-methyl-2-(pentan-3-yl)quinolin-4(1H)-one .
Molecular Structure Analysis
Leiokinine B has a molecular structure that includes a 4-quinolinone core with a pentan-3-yl group at the 2-position and a methyl group at the 1-position . The InChi Key for Leiokinine B is OWPVBMRQCFDSPY-UHFFFAOYSA-N .It is soluble in DMSO . The exact mass of Leiokinine B is 229.15 . The elemental analysis shows that it contains C, 78.56%; H, 8.35%; N, 6.11%; O, 6.98% .
Scientific Research Applications
Alzheimer's Disease Treatment
Leiokinine B, along with other alkaloids isolated from Esenbeckia leiocarpa Engl. (Rutaceae), shows potential as a treatment for Alzheimer's disease. A study on these alkaloids highlighted their ability to inhibit acetylcholinesterase in vitro, suggesting their potential utility in managing Alzheimer’s disease symptoms (Cardoso-Lopes et al., 2010).
Leishmaniasis Treatment
While the search did not yield specific results directly linking Leiokinine B to the treatment of leishmaniasis, there is relevant research on related compounds and similar diseases. For instance, research on the effectiveness of various anti-infective agents against Leishmania donovani, which causes leishmaniasis, provides insights into potential treatment options for this condition. Such studies are crucial for developing new treatments against leishmaniasis (Nettey et al., 2016).
Synthetic Chemistry
Leiokinine A, a compound closely related to Leiokinine B, was synthesized using a gold-catalyzed cyclization/O-H insertion cascade reaction. This method demonstrates the potential for synthesizing bioactive natural products like Leiokinine A and its analogs, which could have implications for the synthesis of Leiokinine B and its derivatives for various applications (Huang et al., 2020).
Future Directions
The future directions for research on Leiokinine B could involve further exploration of its potential biological activities, given that other alkaloids from Esenbeckia leiocarpa have shown anticholinesterasic activity . Additionally, more research could be done to elucidate the synthesis and chemical reactivity of Leiokinine B.
properties
IUPAC Name |
1-methyl-2-pentan-3-ylquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-11(5-2)14-10-15(17)12-8-6-7-9-13(12)16(14)3/h6-11H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPVBMRQCFDSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=O)C2=CC=CC=C2N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40155164 | |
Record name | Leiokinine B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leiokinine B | |
CAS RN |
126365-17-1 | |
Record name | Leiokinine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126365171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leiokinine B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40155164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.